Quil A
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Overview
Description
Quil A is a saponin-based adjuvant derived from the bark of the Quillaja saponaria Molina tree, commonly known as the soapbark tree. Saponins are a class of natural glycosides with a distinctive foaming characteristic. This compound is widely used in veterinary vaccines and immunological research due to its potent immunostimulatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Quil A is typically extracted from the bark of the Quillaja saponaria Molina tree. The extraction process involves water extraction followed by purification through high-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) . The purified saponins are then lyophilized to obtain a stable, dry powder form .
Industrial Production Methods
In industrial settings, this compound is produced under Good Manufacturing Practice (GMP) conditions to ensure consistency and quality. The process involves the extraction of saponins from the Quillaja saponaria Molina tree, followed by purification and lyophilization . The final product is a lyophilized powder that can be reconstituted with water for use in vaccines and research applications .
Chemical Reactions Analysis
Types of Reactions
Quil A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the saponin structure to enhance its immunostimulatory properties .
Common Reagents and Conditions
Common reagents used in the chemical reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired modifications .
Major Products Formed
The major products formed from the chemical reactions of this compound include modified saponins with enhanced immunostimulatory properties. These modified saponins are used in various vaccine formulations to improve their efficacy .
Scientific Research Applications
Quil A has a wide range of scientific research applications, particularly in the fields of immunology, vaccine development, and veterinary medicine. It is used as an adjuvant in vaccines to enhance the immune response to antigens . This compound is also used in the formulation of immunostimulatory complexes (ISCOMs), which are particulate antigen delivery systems that co-deliver antigens and adjuvants . Additionally, this compound is used in research to study the mechanisms of immune activation and to develop new adjuvant formulations .
Mechanism of Action
Quil A exerts its effects by activating both the cell-mediated and antibody-mediated immune responses. When combined with cholesterol and phospholipids to form ISCOMs, this compound can activate a broad range of immune responses to viral, bacterial, parasitic, and tumor antigens . The saponins in this compound interact with the cell membrane, leading to the activation of immune cells and the production of cytokines and chemokines . This creates a local immune environment that enhances the immune response to the antigen .
Comparison with Similar Compounds
Quil A is often compared to other saponin-based adjuvants, such as QS-21 and Glabilox. QS-21 is a purified fraction of this compound that has been shown to have potent immunostimulatory properties and is used in human vaccines . Glabilox, derived from Glycyrrhiza glabra, is another saponin-based adjuvant that has shown promise as a safe and effective alternative to this compound . While both QS-21 and Glabilox have similar immunostimulatory properties, this compound is unique in its ability to form ISCOMs, which enhance its efficacy as an adjuvant .
Similar Compounds
QS-21: A purified fraction of this compound with potent immunostimulatory properties.
Glabilox: A saponin-based adjuvant derived from Glycyrrhiza glabra.
This compound stands out due to its ability to form ISCOMs, making it a valuable adjuvant in vaccine formulations .
Properties
CAS No. |
66594-14-7 |
---|---|
Molecular Formula |
C78H126O45 |
Molecular Weight |
1783.8 g/mol |
IUPAC Name |
[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-4-[(2R,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aR,6aR,6aS,6bR,8aR,9S,10S,12aR)-10-[(2R,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9-formyl-5-hydroxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C78H126O45/c1-73(2)13-14-78(72(107)123-71-57(106)63(47(96)35(24-86)115-71)122-70-56(105)62(46(95)34(23-85)114-70)121-69-55(104)61(45(94)33(22-84)113-69)120-68-54(103)60(44(93)32(21-83)112-68)118-65-51(100)49(98)41(90)29(18-80)109-65)27(15-73)26-7-8-37-74(3)11-10-39(75(4,25-87)36(74)9-12-76(37,5)77(26,6)16-38(78)88)116-66-52(101)58(42(91)30(19-81)110-66)119-67-53(102)59(43(92)31(20-82)111-67)117-64-50(99)48(97)40(89)28(17-79)108-64/h7,25,27-71,79-86,88-106H,8-24H2,1-6H3/t27?,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38?,39+,40-,41-,42-,43-,44-,45-,46-,47-,48+,49+,50-,51-,52-,53-,54-,55-,56-,57-,58+,59+,60+,61+,62+,63+,64+,65+,66+,67+,68+,69+,70+,71+,74+,75+,76-,77-,78-/m1/s1 |
InChI Key |
UZQJVUCHXGYFLQ-AYDHOLPZSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC([C@@]5(C4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)O)O)O)C)C)(C)C=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O |
Canonical SMILES |
CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C=O)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)O)O)C)C(=O)OC9C(C(C(C(O9)CO)O)OC1C(C(C(C(O1)CO)O)OC1C(C(C(C(O1)CO)O)OC1C(C(C(C(O1)CO)O)OC1C(C(C(C(O1)CO)O)O)O)O)O)O)O)C |
Origin of Product |
United States |
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